molecular formula C10H15NO4 B134288 N-(Hexanoyloxy)succinimide CAS No. 22102-92-7

N-(Hexanoyloxy)succinimide

Cat. No.: B134288
CAS No.: 22102-92-7
M. Wt: 213.23 g/mol
InChI Key: HNYAWMSQSBERBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexanoyloxy)succinimide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidine-2,5-dione moiety attached to a hexanoate chain. This compound is often utilized for its reactivity and ability to form stable derivatives.

Mechanism of Action

Target of Action

N-(Hexanoyloxy)succinimide, also known as 2,5-Dioxopyrrolidin-1-YL hexanoate, is a compound that is primarily used in organic synthesis . It is often used as a reagent for the synthesis of various bioactive molecules, including peptides and pharmaceutical intermediates . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

The compound acts as a coupling agent, facilitating the formation of covalent bonds between different molecules . It is particularly useful in peptide synthesis, where it can help form amide bonds between amino acids . The compound’s mode of action involves the reaction of its succinimide group with primary amines, leading to the formation of amide bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the molecules it is used to synthesize. For example, in the synthesis of peptides, it can influence the formation and function of proteins, which are involved in virtually all biological pathways .

Result of Action

The result of this compound’s action is the formation of new covalent bonds between molecules, enabling the synthesis of complex bioactive compounds . In the context of peptide synthesis, for example, this can lead to the creation of new proteins with potential biological activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive species . Optimal conditions for its use are typically determined empirically during the development of synthetic protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexanoyloxy)succinimide typically involves the reaction of 6-aminohexanoic acid with succinic anhydride. This multistep synthesis process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced techniques to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Hexanoyloxy)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Comparison with Similar Compounds

N-(Hexanoyloxy)succinimide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYAWMSQSBERBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176614
Record name N-Hydroxysuccinimide caproic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22102-92-7
Record name N-Hydroxysuccinimide caproic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxysuccinimide caproic acid ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.64 g (0.04 mol) of hexanoic acid and 5.75 g (0.05 mol) of N-hydroxy succinimide in 100 mL distilled DMF, 10.3 g (0.05 mol) of DCCI was added. The mixture was cooled with an ice-water bath and stirred for 5 h. The dicyclohexyl urea (DCU) precipitate was removed by filtration, and the DMF solvent was removed by vacuum rotary evaporation. The yellow oil residue was washed with water and hexane to yield a white solid, which was vacuum dried at 78° C. to give 6.34 g (74%) of N-hexanoyloxy succinimide. IR (KBr): 1816 cm−1 (υ(C═O) of ester), 1745–1786 cm−1 (υ(C═O) of imide). 1H-NMR (DMSO-d6, ppm): 0.86 (3 H, —CH3), 1.31 (4H, —(CH2)2CH3), 1.62 (2H, —CH2CH2COO—), 2.64 (2H, —CH2COO—), 2.80 (4H, —COCH2CH2CO—).
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 55.2 g (0.475 mol) of hexanoic acid and 60.161 g (0.523 mol) of N-hydroxy succinimide in 600 mL THF, 107.855 g (0.523 mol) of DCCl was added. The mixture was cooled with an ice-water bath and stirred for 5 h. The dicyclohexyl urea (DCU) precipitate was removed by filtration, and the THF solvent was removed by vacuum rotary evaporation. The yellow oil residue was dissolved again in 600 mL hexane followed by another vacuum filtration to remove the excess dicyclohexyl urea (DCU). The filtrate was then concentrated under vacuum evaporation yield a white solid, which was vacuum dried at ambient temperature to give 88.187 g (87.07%) of N-hexanoyloxy succinimide. IR (KBr): 1816 cm−1 (ν(C═O) of ester), 1745-1786 cm−1 (ν(C═O) of imide). 1H-NMR (DMSO-d6, ppm): 0.86 (3H, —CH3), 1.31 (4H, —(CH2)2CH3), 1.62 (2H, CH2CH2COO—), 2.64 (2H, —CH2COO—), 2.80 (4H, —COCH2CH2CO—).
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
60.161 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Hexanoyloxy)succinimide
Reactant of Route 2
Reactant of Route 2
N-(Hexanoyloxy)succinimide
Reactant of Route 3
Reactant of Route 3
N-(Hexanoyloxy)succinimide
Reactant of Route 4
Reactant of Route 4
N-(Hexanoyloxy)succinimide
Reactant of Route 5
Reactant of Route 5
N-(Hexanoyloxy)succinimide
Reactant of Route 6
Reactant of Route 6
N-(Hexanoyloxy)succinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.